6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-9-[(oxolan-2-yl)methyl]-9H-purine
Description
6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-9-[(oxolan-2-yl)methyl]-9H-purine is a purine-derived compound featuring a piperazine ring substituted at the 6-position with a 6-ethyl-5-fluoropyrimidin-4-yl group and a tetrahydrofuran (oxolan)-methyl substituent at the 9-position. The ethyl-fluoropyrimidine moiety may enhance lipophilicity and metabolic stability, while the oxolan group could influence solubility and conformational flexibility.
Properties
IUPAC Name |
6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-9-(oxolan-2-ylmethyl)purine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN8O/c1-2-15-16(21)18(23-11-22-15)27-5-7-28(8-6-27)19-17-20(25-12-24-19)29(13-26-17)10-14-4-3-9-30-14/h11-14H,2-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJAETCCEDHOHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)N2CCN(CC2)C3=NC=NC4=C3N=CN4CC5CCCO5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-9-[(oxolan-2-yl)methyl]-9H-purine is a complex organic compound that has gained attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential therapeutic applications. This compound, characterized by its purine base, piperazine ring, and specific substitutions, exhibits diverse biological activities that warrant detailed exploration.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 348.4 g/mol. The compound features distinct functional groups that contribute to its biological activity, including:
- Purine Base : Known for its role in nucleic acid structure and function.
- Piperazine Ring : Often associated with various pharmacological effects, including anxiolytic and antipsychotic activities.
- Fluoropyrimidine Moiety : Enhances binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The fluoropyrimidine moiety may improve its binding affinity, while the piperazine ring can modulate pharmacokinetic properties. This compound may inhibit or activate various biochemical pathways, leading to its observed effects.
Antiviral Properties
Research has indicated that compounds structurally related to 6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-9H-purine exhibit antiviral activity against several viruses. For instance, studies have shown that similar fluoropyrimidine derivatives can inhibit viral replication by interfering with nucleic acid synthesis.
Anticancer Activity
The compound's potential anticancer properties have been explored in various studies. In vitro assays demonstrate that it can induce apoptosis in cancer cell lines, likely through the activation of apoptotic pathways. The presence of the piperazine ring may enhance these effects by interacting with cellular signaling pathways.
Antimicrobial Effects
Preliminary investigations into the antimicrobial activity of this compound have shown promising results against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest strong antibacterial activity, comparable to established antibiotics.
Study 1: Antiviral Activity Assessment
A study published in Molecules evaluated the antiviral efficacy of related compounds against influenza virus. The results indicated that derivatives exhibited significant inhibition of viral replication at low concentrations, highlighting the potential for further development as antiviral agents .
Study 2: Anticancer Mechanism Elucidation
In a separate investigation focused on anticancer properties, researchers demonstrated that the compound could significantly reduce cell viability in breast cancer cell lines. The study utilized flow cytometry to analyze apoptosis markers, revealing that treatment led to increased levels of pro-apoptotic proteins .
Study 3: Antimicrobial Evaluation
A recent publication detailed the antibacterial evaluation of related piperazine derivatives. Compounds were tested against various bacterial strains, with some exhibiting MIC values lower than those of standard antibiotics like linezolid. The study emphasized the importance of structural modifications in enhancing antibacterial effectiveness .
Comparative Analysis
To better understand the biological activity of 6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-9H-purine, a comparison with similar compounds is beneficial:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Compound A | Purine base + Piperazine | Antiviral, Anticancer |
| Compound B | Fluoropyrimidine + Piperazine | Antimicrobial |
| 6-[4-(6-Ethyl...] | Purine + Piperazine + Oxolane | Broad-spectrum activity |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous 6-piperazin-1-yl-purine derivatives, focusing on structural variations, physicochemical properties, and pharmacological implications.
Substituent Variations and Physicochemical Properties
Key Structural Differences :
- Piperazine Substituents: The target compound bears a 6-ethyl-5-fluoropyrimidin-4-yl group on the piperazine ring. This contrasts with acylated piperazines (e.g., 3,3-dimethylbutanoyl in 35 ), trifluoroacetyl in 30 , or sulfonyl groups (e.g., isopropylsulfonyl in 11 ). Fluorination at the pyrimidine ring (5-fluoro) may enhance binding affinity and metabolic resistance compared to non-fluorinated analogs.
Physicochemical Comparisons :
*Estimated based on structural analogs. Fluorine and oxolan may reduce logP compared to chlorophenyl derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
